An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)propanoic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)propanoic Acid: Synthesis, Characterization, and Applications
A Note on Isomeric Specificity: This guide focuses on 3-(1,3-Benzodioxol-5-yl)propanoic acid, a compound well-documented in scientific literature and chemical databases. While the initial query specified the 4-yl isomer, extensive searches did not yield distinct experimental data for 3-(1,3-Benzodioxol-4-yl)propanoic acid. The 5-yl isomer is the more common and extensively characterized compound, and it is likely the intended subject of interest for researchers in this field.
Introduction
3-(1,3-Benzodioxol-5-yl)propanoic acid, also known as 3,4-methylenedioxyhydrocinnamic acid, is a carboxylic acid derivative featuring a benzodioxole ring system. This structural motif is present in numerous natural products and pharmacologically active molecules, making its derivatives, including the title compound, of significant interest to researchers in medicinal chemistry and drug development. The 1,3-benzodioxole group can influence a molecule's pharmacokinetic and pharmacodynamic properties, often by mimicking a catechol group while being more metabolically stable. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(1,3-Benzodioxol-5-yl)propanoic acid.
Molecular and Physical Properties
A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identifiers and physicochemical properties of 3-(1,3-Benzodioxol-5-yl)propanoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propanoic acid | [1] |
| CAS Number | 2815-95-4 | [1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Melting Point | Data not consistently available | |
| Solubility | Expected to be soluble in organic solvents like ethanol, and sparingly soluble in water. | General chemical principles |
Synthesis and Mechanistic Insights
The synthesis of 3-(1,3-Benzodioxol-5-yl)propanoic acid can be achieved through various synthetic routes. A common and illustrative method involves the reduction of a corresponding cinnamic acid derivative, which in turn is often prepared via a condensation reaction.
Illustrative Synthesis Workflow
The following diagram outlines a plausible synthetic pathway starting from piperonal (1,3-benzodioxole-5-carbaldehyde), a readily available starting material.
Caption: A potential synthetic route to 3-(1,3-Benzodioxol-5-yl)propanoic acid.
Experimental Protocol: A Representative Synthesis
The following is a generalized, two-step protocol based on established organic chemistry principles.
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)acrylic acid (Cinnamic Acid Derivative)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine piperonal, malonic acid, and a suitable base such as pyridine or piperidine in a solvent like ethanol.
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Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Causality of Experimental Choices: The use of a base in this condensation reaction is crucial to deprotonate the active methylene group of malonic acid, forming a nucleophile that attacks the carbonyl carbon of piperonal. The subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid.
Step 2: Reduction to 3-(1,3-Benzodioxol-5-yl)propanoic acid
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Reaction Setup: Dissolve the 3-(1,3-Benzodioxol-5-yl)acrylic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the uptake of hydrogen ceases.
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Workup and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Causality of Experimental Choices: Catalytic hydrogenation is a highly effective and clean method for reducing the carbon-carbon double bond of the acrylic acid derivative without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon is a standard and efficient catalyst for this transformation.
Analytical Characterization
The identity and purity of synthesized 3-(1,3-Benzodioxol-5-yl)propanoic acid would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the two methylene groups of the propanoic acid side chain.
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¹³C NMR would display distinct resonances for each carbon atom in the molecule, confirming the overall carbon skeleton.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1700 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Applications in Research and Drug Development
Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities. The 1,3-benzodioxole moiety is a key structural feature in many biologically active molecules.
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Scaffold for Drug Discovery: 3-(1,3-Benzodioxol-5-yl)propanoic acid can serve as a valuable building block or scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.
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Anti-inflammatory and Analgesic Research: Many arylpropionic acids are known for their anti-inflammatory properties. Derivatives of 3-(1,3-Benzodioxol-5-yl)propanoic acid could be synthesized and screened for their potential as novel anti-inflammatory or analgesic agents.
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Anticancer Research: The 1,3-benzodioxole ring is found in several compounds with reported antitumor activities. This makes derivatives of the title compound interesting candidates for synthesis and evaluation in cancer research. Recent studies have detailed the synthesis and evaluation of various 1,3-benzodioxole derivatives for their anti-tumor activity.
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Agrochemical Research: Some benzodioxole derivatives have been investigated as plant growth regulators. For instance, certain N-(benzo[d][2][3]dioxol-5-yl) derivatives have been designed and synthesized as potent auxin receptor agonists and root growth promoters.
Conclusion
3-(1,3-Benzodioxol-5-yl)propanoic acid is a chemically significant molecule due to its structural features that are pertinent to medicinal and materials chemistry. Its synthesis from readily available precursors is straightforward, and its structure provides a versatile platform for the development of novel compounds with a wide array of potential biological activities. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in exploring the potential of this and related benzodioxole derivatives.
References
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PubChem. 3-(Benzodioxol-5-yl)propionic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 3,3'-(5,6-dicyano-1,3-benzodioxole-4,7-diyl)dipropiolic acid (4) and 3,3'-(6,7-dicyano-1,4-benzodioxole-5,8-diyl)dipropiolic acid (5). [Link]
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An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]
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MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
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Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
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SSRN. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]
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MDPI. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]
